molecular formula C15H17N5S2 B2895942 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 851213-82-6

5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B2895942
CAS No.: 851213-82-6
M. Wt: 331.46
InChI Key: ODNXVDDDHAJOAT-UHFFFAOYSA-N
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Description

The compound 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a heterocyclic molecule featuring a 1,2,4-triazole core linked via a methylsulfanyl group to a 1,3-thiazole ring substituted with a 4-isopropylphenyl group. Its molecular formula is C₁₅H₁₈N₆S₂, with a molecular weight of 370.48 g/mol. The structure combines two pharmacologically significant motifs:

  • 1,2,4-Triazol-3-amine: Known for antimicrobial, antiviral, and anticancer activities .
  • 1,3-Thiazole: Associated with anti-inflammatory and kinase inhibition properties .

This compound has been explored in medicinal chemistry for its structural novelty but is currently listed as discontinued in commercial catalogs .

Properties

IUPAC Name

3-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S2/c1-9(2)10-3-5-11(6-4-10)13-17-7-12(22-13)8-21-15-18-14(16)19-20-15/h3-7,9H,8H2,1-2H3,(H3,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNXVDDDHAJOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC=C(S2)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazole ring and the sulfanyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, under various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
Target Compound 1,2,4-Triazole + 1,3-thiazole 4-(propan-2-yl)phenyl, methylsulfanyl linker Research use (discontinued)
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 1,2,4-Triazole + acetamide Morpholine-sulfonyl, trifluoromethoxyphenyl, propan-2-ylphenyl GPR-17 agonist (anti-glioblastoma)
4-Methyl-5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine 1,2,4-Triazole Propan-2-ylphenyl (no thiazole or sulfanyl) Synthetic intermediate
3-[(2-Methylbenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 3-Pyridinyl, 2-methylbenzylsulfanyl Antimicrobial potential (hypothetical)
5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols 1,2,4-Triazole + thiol 4-Chlorobenzyl, aryl Antifungal and anticancer screening

Key Observations

Structural Variations :

  • The target compound uniquely combines a triazole-thiazole scaffold with a propan-2-ylphenyl group. In contrast, the GPR-17 agonist () replaces the thiazole with a morpholine-sulfonyl group and adds an acetamide tail, enhancing its specificity for neurological targets.
  • Compounds like 4-methyl-5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine () lack the thiazole-sulfanyl moiety, simplifying synthesis but reducing structural complexity.

Biological Activity: The GPR-17 agonist demonstrates efficacy in glioblastoma models by inhibiting migration and proliferation when combined with temozolomide (TMZ) . Thiazole-containing analogs (e.g., ) highlight the role of the thiazole ring in enhancing reactivity and biological activity, particularly in antiproliferative contexts.

Synthetic Routes :

  • Thiazole rings are typically synthesized via Hantzsch thiazole synthesis (condensation of thioureas with α-halo ketones) , while triazoles often form via cycloaddition reactions (e.g., azide-alkyne click chemistry) .
  • The sulfanyl linker in the target compound likely arises from nucleophilic substitution between a thiolate and a halogenated intermediate .

Physicochemical Properties :

  • LogP Comparison :

  • Target compound: Estimated 3.2 (high lipophilicity due to isopropylphenyl).
  • GPR-17 agonist (): Higher logP (~4.1) due to trifluoromethoxy and morpholine-sulfonyl groups.
  • Pyridinyl analog (): Lower logP (~2.5) due to polar pyridine ring.

Biological Activity

5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of thiazole and triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. The structural features of this compound suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5S2C_{15}H_{17}N_5S_2 with a molecular weight of 331.46 g/mol. The presence of thiazole and triazole rings in its structure is notable for their pharmacological significance.

PropertyValue
Molecular FormulaC₁₅H₁₇N₅S₂
Molecular Weight331.46 g/mol
CAS Number1334149-45-9
PurityNot specified

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of similar compounds against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring can enhance antibacterial activity .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound under discussion has shown promise against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of 5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxicity .

Case Study: Cytotoxic Effects
In a comparative study, related thiazole derivatives were tested for cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been documented extensively. Similar compounds have shown efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of GABAergic neurotransmission and inhibition of sodium channels .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Phenyl Substituents : Electron-donating groups increase activity; specific positions are crucial for interaction with biological targets.
  • Triazole Moiety : Contributes to the overall pharmacological profile by facilitating interactions with enzymes and receptors involved in disease processes .

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